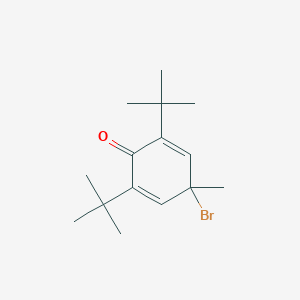
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and reactivity This compound is characterized by the presence of bromine, tert-butyl groups, and a cyclohexa-2,5-dien-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination of 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The bromine atom and the cyclohexa-2,5-dien-1-one core play crucial roles in its reactivity. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one
- 4-Bromo-2,4,6-tri-tert-butylcyclohexa-2,5-dien-1-one
Uniqueness
4-Bromo-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its non-brominated analogs. This makes it a valuable compound for studying halogenated organic molecules and their applications .
Propiedades
Número CAS |
1669-36-9 |
|---|---|
Fórmula molecular |
C15H23BrO |
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
4-bromo-2,6-ditert-butyl-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H23BrO/c1-13(2,3)10-8-15(7,16)9-11(12(10)17)14(4,5)6/h8-9H,1-7H3 |
Clave InChI |
ZGVYNOZZVZIHAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



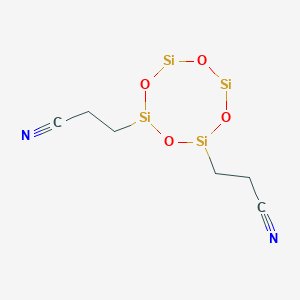
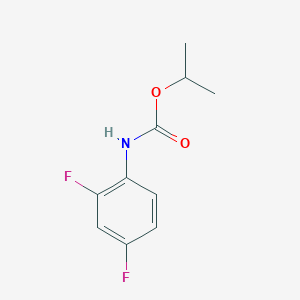
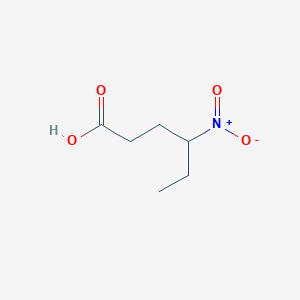
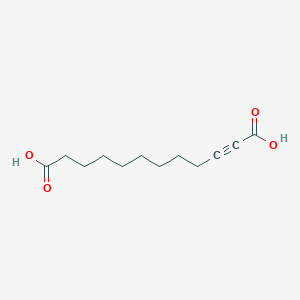

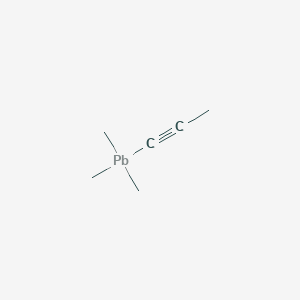
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
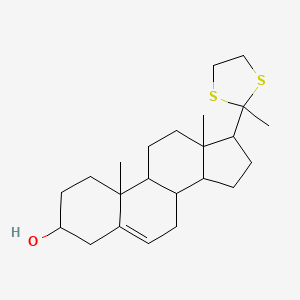

![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)

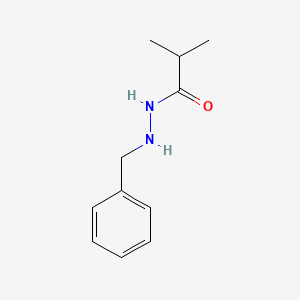
![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
